molecular formula C13H21N5 B11730515 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11730515
M. Wt: 247.34 g/mol
InChI Key: YFYSCRSXGOPRBL-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups and connected via a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole precursors under specific conditions. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor binding studies, it acts as a ligand, altering receptor conformation and signaling pathways .

Comparison with Similar Compounds

1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2,5-dimethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-9-12(11(3)16-18)8-14-13-7-10(2)15-17(13)4/h7,9,14H,5-6,8H2,1-4H3

InChI Key

YFYSCRSXGOPRBL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=CC(=NN2C)C

Origin of Product

United States

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